Desfluoro Idelalisib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically blocking the delta isoform of the enzyme phosphoinositide 3-kinase . This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.
準備方法
The synthesis of Desfluoro Idelalisib involves several key steps. The process begins with the preparation of a nitro intermediate, which is then reduced to form a diamide. This diamide undergoes cyclisation to yield the final product . The reaction conditions are carefully controlled to ensure high chemical and chiral purities, as well as good yields . Industrial production methods have been optimized to scale up this process, demonstrating its feasibility on a larger scale .
化学反応の分析
Desfluoro Idelalisib undergoes various chemical reactions, including reduction, cyclisation, and substitution. Common reagents used in these reactions include nitro compounds, diamides, and cyclisation agents . The major products formed from these reactions are quinazolinone derivatives, which exhibit significant therapeutic activities .
科学的研究の応用
Desfluoro Idelalisib has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying quinazolinone derivatives and their synthesis . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic lymphocytic leukemia . The compound’s ability to inhibit phosphoinositide 3-kinase makes it a valuable tool for studying cell signaling pathways and their role in cancer .
作用機序
Desfluoro Idelalisib exerts its effects by specifically inhibiting the delta isoform of the enzyme phosphoinositide 3-kinase . This enzyme is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting this enzyme, this compound induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow .
類似化合物との比較
Desfluoro Idelalisib is unique compared to other similar compounds due to its specific inhibition of the delta isoform of phosphoinositide 3-kinase . Similar compounds include Idelalisib, Duvelisib, and Copanlisib, all of which are FDA-approved drugs used to treat relapsed or refractory chronic lymphocytic leukemia . this compound’s unique chemical structure and specific inhibition profile make it a valuable addition to the arsenal of therapeutic agents targeting phosphoinositide 3-kinase .
特性
分子式 |
C22H19N7O |
---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H19N7O/c1-2-16(27-20-18-19(24-12-23-18)25-13-26-20)21-28-17-11-7-6-10-15(17)22(30)29(21)14-8-4-3-5-9-14/h3-13,16H,2H2,1H3,(H2,23,24,25,26,27)/t16-/m0/s1 |
InChIキー |
ROIASNIEFPZNJL-INIZCTEOSA-N |
異性体SMILES |
CC[C@@H](C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
正規SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。